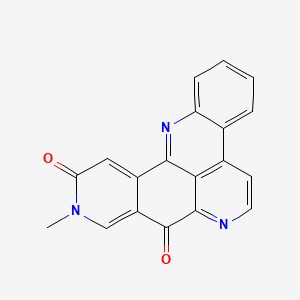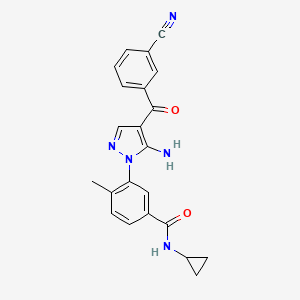
Acumapimod
Übersicht
Beschreibung
Acumapimod (BCT-197) is an oral p38 MAP kinase inhibitor and an anti-inflammatory agent developed by Mereo BioPharma . It has completed Phase 2 development as first-line therapy for severe acute exacerbations of chronic obstructive pulmonary disease .
Molecular Structure Analysis
The molecular formula of this compound is C22H19N5O2 . The average molecular weight is 385.427 Da . The InChI Key is VGUSQKZDZHAAEE-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Co-administration of a weak (azithromycin) and strong (itraconazole) CYP3A4 inhibitor had no clinically meaningful impact on this compound pharmacokinetics .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C22H19N5O2 and a molecular weight of 385.42 . It is recommended to be stored at -20°C for long term storage .
Wissenschaftliche Forschungsanwendungen
Behandlung von akuten Exazerbationen der COPD (AECOPD)
Acumapimod wurde als Erstlinientherapie für schwere akute Exazerbationen der chronisch obstruktiven Lungenerkrankung (COPD) untersucht. Es ist ein oraler p38 MAP-Kinase-Inhibitor, der darauf abzielt, das Risiko weiterer Exazerbationen zu reduzieren. In der AETHER Phase-II-Studie zeigte this compound Wirksamkeit bei der Behandlung von AECOPD, was auf sein Potenzial zur Verbesserung der Patientenergebnisse während schwerer Exazerbationen hindeutet .
Reduktion von klinischen Behandlungsversagen bei COPD
Klinische Studien haben gezeigt, dass this compound klinische Behandlungsversagen bei COPD-Patienten signifikant reduzieren kann. Dies wird durch eine Reduktion der Anzahl von Wiederaufnahmen zur Behandlung von COPD gemessen. Eine Phase-IIb-Studie zeigte eine über 50%ige Reduktion der Behandlungsversagen mit hohen Dosen von this compound im Vergleich zu niedrigeren Dosen oder Placebo .
Entzündungshemmende Anwendungen
Über seine Verwendung bei COPD hinaus werden die entzündungshemmenden Eigenschaften von this compound für breitere Anwendungen untersucht. Sein Mechanismus als p38 MAP-Kinase-Inhibitor deutet auf mögliche Anwendungen bei anderen entzündlichen Erkrankungen hin, bei denen dieser Signalweg eine entscheidende Rolle spielt .
Potenzial für personalisierte Medizin
Die Heterogenität von COPD und ihre verschiedenen Phänotypen implizieren, dass this compound Teil eines stärker personalisierten Behandlungsansatzes sein könnte. Durch die gezielte Ansprache spezifischer Entzündungswege kann es maßgeschneiderte therapeutische Vorteile für Untergruppen von Patienten mit unterschiedlichen Entzündungsprofilen bieten .
Reduzierung der systemischen Kortikosteroid-Exposition
In dem vorgeschlagenen klinischen Phase-III-Studienprogramm ist eines der sekundären Endpunkte für this compound die Reduktion der systemischen Kortikosteroid-Exposition. Dies ist besonders relevant für Patienten, die ein Risiko für Komplikationen durch langfristige Kortikosteroid-Anwendung haben .
Verbesserung der gesundheitsbezogenen Lebensqualität
Ein weiterer sekundärer Endpunkt in den kommenden klinischen Studien ist die Verbesserung der Symptome, gemessen mit dem St. George’s Respiratory Questionnaire. Dies deutet auf einen Fokus nicht nur auf die physiologischen Wirkungen von this compound, sondern auch auf seine Auswirkungen auf die gesundheitsbezogene Lebensqualität der Patienten hin .
Sicherheit und Verträglichkeit bei Langzeitanwendung
Sicherheit und Verträglichkeit sind entscheidende Aspekte jeder therapeutischen Anwendung. Acumapimods Forschung beinhaltet die Bewertung seines langfristigen Sicherheitsprofils, um sicherzustellen, dass es über einen längeren Zeitraum effektiv ohne Nebenwirkungen angewendet werden kann .
Potenzielle Rolle bei der Reduzierung von Krankenhausaufenthalten
Der primäre Endpunkt für die Phase-III-Studien von this compound ist die Zeit bis zur nächsten schweren Exazerbation oder die Rate der schweren Exazerbationen. Dies hängt direkt mit dem Potenzial von this compound zusammen, alle Krankenhausaufenthalte zu reduzieren, wodurch das Patientenmanagement und die Nutzung der Gesundheitsressourcen verbessert werden .
Wirkmechanismus
Target of Action
Acumapimod, also known as BCT-197, is primarily targeted towards the p38 mitogen-activated protein kinase (p38 MAPK) . The p38 MAPK is a key signaling pathway involved in the regulation of inflammatory cytokines .
Mode of Action
As an inhibitor of p38 MAPK, this compound works by binding to the p38 MAPK enzyme , thereby preventing its action . This inhibition disrupts the signaling pathway, leading to a decrease in the production of inflammatory cytokines .
Biochemical Pathways
The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, this compound can potentially reduce inflammation and alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It’s known that this compound is metabolized primarily by cytochrome p450 3a4 (cyp3a4) and is a p-glycoprotein (p-gp) substrate .
Result of Action
The primary result of this compound’s action is the suppression of DUX4 expression in cellular and animal models of Facioscapulohumeral Muscular Dystrophy (FSHD) . By inhibiting the p38 MAPK pathway, this compound reduces the production of inflammatory cytokines, which can lead to a decrease in inflammation and an improvement in symptoms of diseases like COPD .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Acumapimod plays a significant role in biochemical reactions as it acts as an inhibitor of the p38 MAPK . This kinase is a key signaling pathway involved in the regulation of inflammatory cytokines .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a p38 MAPK inhibitor . It is suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about its effects on various types of cells and cellular processes is currently limited .
Molecular Mechanism
As a p38 MAPK inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this kinase, thereby affecting the regulation of inflammatory cytokines .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and is a P-glycoprotein (P-gp) substrate . Detailed information about the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
Eigenschaften
IUPAC Name |
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSQKZDZHAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
836683-15-9 | |
| Record name | Acumapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acumapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACUMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




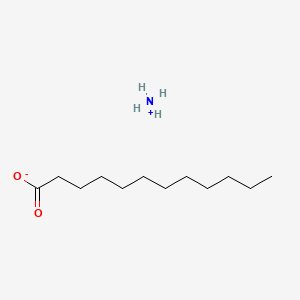
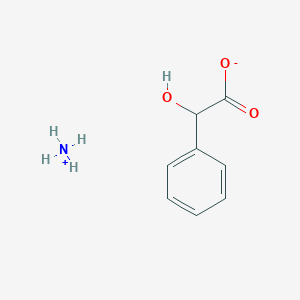
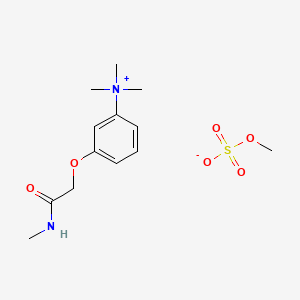
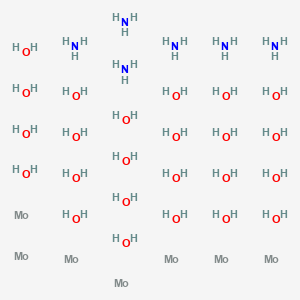
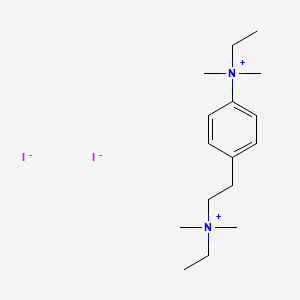
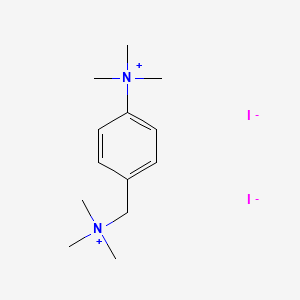
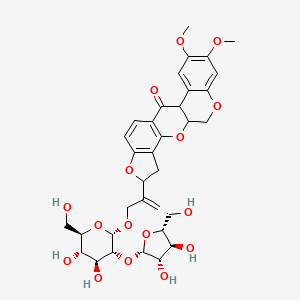
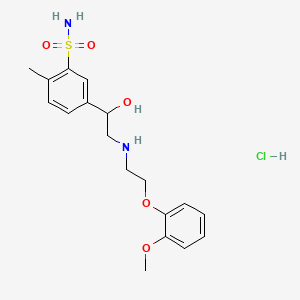

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
